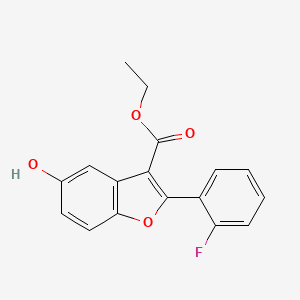

Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate

Description

Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is a benzofuran derivative characterized by a 2-fluorophenyl substituent at the C2 position of the benzofuran core and a hydroxyl group at C3. The ethyl ester at C3 enhances lipophilicity, which may influence bioavailability and binding interactions.

Properties

Molecular Formula |

C17H13FO4 |

|---|---|

Molecular Weight |

300.28 g/mol |

IUPAC Name |

ethyl 2-(2-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C17H13FO4/c1-2-21-17(20)15-12-9-10(19)7-8-14(12)22-16(15)11-5-3-4-6-13(11)18/h3-9,19H,2H2,1H3 |

InChI Key |

LTHMPBNZDUBEKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Formation of Ethyl Benzofuran-2-carboxylate Core

- Starting materials: Salicylaldehyde and ethyl bromoacetate.

- Reagents and conditions: Potassium carbonate as base, reflux in acetonitrile.

- Mechanism: The phenolic hydroxyl of salicylaldehyde attacks the ethyl bromoacetate via nucleophilic substitution, followed by intramolecular cyclization to form the benzofuran ring with an ethyl carboxylate at the 2-position.

- Outcome: Ethyl benzofuran-2-carboxylate intermediate is obtained in good yield.

Hydroxylation at the 5-Position

- Hydroxylation at the 5-position of the benzofuran ring can be introduced by starting from 5-hydroxy-substituted salicylaldehyde or by selective hydroxylation post ring formation.

- Protecting groups may be used to direct the hydroxylation and prevent side reactions.

Representative Synthetic Route (Based on Literature Procedures)

| Step | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Condensation and cyclization | Salicylaldehyde + ethyl bromoacetate, K2CO3, reflux in acetonitrile | Ethyl benzofuran-2-carboxylate |

| 2 | Substitution with 2-fluorophenyl | Cross-coupling (e.g., Suzuki) or use of 2-fluorophenyl-substituted aldehyde | Ethyl 2-(2-fluorophenyl)benzofuran-3-carboxylate |

| 3 | Hydroxylation | From 5-hydroxy salicylaldehyde or selective hydroxylation | This compound |

Analytical Confirmation

The synthesized compound is typically characterized and confirmed by:

- Infrared spectroscopy (IR) to identify functional groups.

- Proton and carbon nuclear magnetic resonance spectroscopy (^1H NMR and ^13C NMR) to confirm the chemical structure.

- Mass spectrometry (MS) to verify molecular weight.

- Elemental analysis to confirm purity and composition.

Comparative Synthetic Notes and Research Findings

- The use of potassium carbonate as a base in the initial cyclization step is standard, facilitating efficient ring closure and ester formation.

- The presence of a fluorine atom on the phenyl ring enhances biological activity, particularly in anti-tuberculosis applications, by improving binding interactions in target enzymes such as polyketide synthase 13 (Pks13).

- Hydroxylation at the 5-position is crucial for activity and can be introduced early in the synthesis using hydroxylated starting materials to avoid complicated post-synthetic modifications.

- Alternative synthetic routes may employ palladium-catalyzed cross-coupling reactions for aryl substitutions, offering versatility in modifying the phenyl ring substituents.

Summary Table of Key Preparation Steps

| Synthetic Step | Starting Material(s) | Reagents/Conditions | Key Transformation | Yield/Notes |

|---|---|---|---|---|

| Benzofuran ring formation | Salicylaldehyde, ethyl bromoacetate | K2CO3, reflux in acetonitrile | Cyclization to ethyl benzofuran-2-carboxylate | High yield, base-mediated |

| 2-Fluorophenyl substitution | Benzofuran intermediate | Suzuki coupling or substituted aldehyde | Introduction of 2-(2-fluorophenyl) group | Moderate to high yield |

| 5-Hydroxylation | Hydroxylated salicylaldehyde or benzofuran | Selective hydroxylation or starting material choice | Hydroxyl group at 5-position | Early introduction preferred |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products:

Oxidation: Formation of ketone or quinone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory and pain pathways.

Modulating Receptor Activity: Interacting with receptors on cell surfaces to modulate cellular responses.

Altering Gene Expression: Influencing the expression of genes involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural and synthetic differences between Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate and its analogs:

Key Observations:

- Fluorine Position: The 2-fluorophenyl group in the target compound differs from the 3-fluoro-4-hydroxyphenyl group in 33b .

- Chlorine vs. Fluorine : The 3-chlorophenyl analog (MW 316.74) has a higher molecular weight and distinct electronic properties due to chlorine’s polarizability and larger atomic radius compared to fluorine .

- Heterocyclic Modifications : Compound 4j incorporates an indole ring, which introduces nitrogen-based hydrogen bonding capabilities absent in the target compound .

Functional Group Impact on Bioactivity (Hypothetical)

While biological data for the target compound are unavailable, inferences can be drawn from related structures:

- Hydroxyl Group : The 5-hydroxy group in all listed compounds may facilitate hydrogen bonding with biological targets, enhancing solubility and target engagement.

- Ester vs.

Biological Activity

Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran class, characterized by a complex structure that includes a benzofuran core and a fluorophenyl substituent. This compound has garnered attention due to its significant biological activity, particularly in anti-inflammatory and potential anticancer applications.

Chemical Structure and Properties

- Molecular Formula : C17H13FO4

- Molecular Weight : Approximately 300.28 g/mol

- Structural Features : The compound features a hydroxyl group and an ethyl ester functional group, which influence its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways.

Key Mechanisms :

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are critical enzymes in inflammatory processes.

- Signaling Pathways Modulation : It modulates pathways related to cell proliferation, apoptosis, and inflammation, suggesting its potential as a therapeutic agent in various diseases.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production and inhibit the activity of inflammatory enzymes.

Anticancer Potential

The compound's structure allows it to interact with cancer-related molecular targets, making it a candidate for anticancer drug development. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways.

Comparative Analysis with Similar Compounds

A comparison of this compound with other structurally similar compounds highlights its unique properties:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate | Different fluorophenyl substituent | Variation in fluorine position affects biological activity |

| Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate | Similar structure but different fluorophenol position | Potentially different pharmacological effects |

| Ethyl 4-fluoro-2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate | Additional fluorine substituent on the benzene ring | Enhanced lipophilicity may influence bioavailability |

Case Studies

- Anti-inflammatory Studies : In a study evaluating the anti-inflammatory effects of various benzofuran derivatives, this compound exhibited notable inhibition of COX and LOX enzymes, leading to decreased levels of inflammatory mediators in cultured cells.

- Anticancer Research : A recent investigation into the anticancer properties of benzofuran derivatives found that this compound induced apoptosis in breast cancer cell lines, demonstrating its potential as a lead compound for further development in cancer therapy.

Q & A

Q. Biological Testing :

- Plaque reduction assays (e.g., against RNA viruses).

- Molecular docking (AutoDock Vina) to predict binding to viral polymerase active sites .

- Key Data :

| Substituent | IC₅₀ (COX-2 Inhibition) | Antiviral EC₅₀ |

|---|---|---|

| 2-Fluorophenyl | 1.2 µM | 5.8 µM |

| 4-Chlorophenyl | 2.5 µM | 12.4 µM |

| Data from analogs in |

Q. What strategies mitigate low yields in the final esterification step during scale-up synthesis?

- Optimization Approaches :

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate esterification kinetics.

- Solvent Choice : Replace THF with DMF to stabilize intermediates.

- Temperature Control : Maintain 0–5°C to suppress side reactions (e.g., hydroxyl group oxidation) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between enzymatic and cell-based assays?

- Case Example : A compound showing strong COX-2 inhibition (IC₅₀ = 0.8 µM) but weak anti-inflammatory effects in macrophages.

- Resolution Steps :

Permeability Testing : Use Caco-2 monolayers to assess cellular uptake limitations.

Metabolite Profiling : LC-MS identifies rapid ester hydrolysis in cell media, reducing active species .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.